molecular formula C11H15NO B2909831 (1S)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine CAS No. 314019-11-9

(1S)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B2909831
CAS No.: 314019-11-9
M. Wt: 177.247
InChI Key: NWDPZDVSZWOAFS-NSHDSACASA-N
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Description

(1S)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is a chemical compound known for its unique structure and properties It is a derivative of tetrahydronaphthalene, featuring a methoxy group at the 6th position and an amine group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine typically involves several steps:

    Starting Material: The synthesis often begins with 6-methoxy-1-tetralone.

    Reduction: The ketone group in 6-methoxy-1-tetralone is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).

    Amination: The alcohol is then converted to an amine through a reductive amination process, using reagents like ammonium acetate and a reducing agent such as sodium cyanoborohydride (NaBH3CN).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalytic hydrogenation and continuous flow processes might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be further reduced to modify the aromatic ring or the amine group.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include imines, nitriles, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1S)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for neurological and psychiatric disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in research to understand its interaction with biological targets and its effects on cellular processes.

Mechanism of Action

The mechanism of action of (1S)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The methoxy and amine groups play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the stereochemistry at the 1st position.

    6-methoxy-2,3,4,5-tetrahydronaphthalen-1-amine: Differently substituted on the naphthalene ring.

    1-amino-6-methoxynaphthalene: Lacks the tetrahydro structure.

Uniqueness

(1S)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific stereochemistry and substitution pattern, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and potential therapeutic applications.

Properties

IUPAC Name

(1S)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-13-9-5-6-10-8(7-9)3-2-4-11(10)12/h5-7,11H,2-4,12H2,1H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWDPZDVSZWOAFS-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)[C@H](CCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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